N-(3-hydroxyphenyl)cyclopropanecarboxamide
Overview
Description
N-(3-hydroxyphenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Cyclopropanation Reaction:
- The synthesis of N-(3-hydroxyphenyl)cyclopropanecarboxamide typically begins with the cyclopropanation of a suitable precursor. For example, phenylacetic acid can be converted to cyclopropanecarboxylic acid using a Simmons-Smith reaction, which involves the reaction of diiodomethane with zinc-copper couple in the presence of an appropriate solvent.
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Amidation Reaction:
- The cyclopropanecarboxylic acid is then subjected to an amidation reaction with 3-aminophenol. This reaction can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction typically proceeds at room temperature and yields this compound.
Industrial Production Methods:
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- N-(3-hydroxyphenyl)cyclopropanecarboxamide can undergo oxidation reactions. For instance, the hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
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Reduction:
- The compound can also undergo reduction reactions. The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
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Substitution:
- Substitution reactions can occur at the hydroxyphenyl group. For example, halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Bromine, chlorine, catalysts like iron or aluminum chloride.
Major Products Formed:
Oxidation: Formation of N-(3-oxophenyl)cyclopropanecarboxamide.
Reduction: Formation of N-(3-hydroxyphenyl)cyclopropanamine.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
Chemistry:
- N-(3-hydroxyphenyl)cyclopropanecarboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives with potential applications in material science and catalysis.
Biology:
- In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme catalysis.
Medicine:
- The compound has potential applications in medicinal chemistry. It can be used as a scaffold for the design of new drugs with improved pharmacological properties. Its derivatives may exhibit activity against various biological targets, including enzymes and receptors.
Industry:
- In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
- The mechanism of action of N-(3-hydroxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site, while the cyclopropane ring provides steric hindrance, enhancing the binding affinity.
Comparison with Similar Compounds
- N-(3,5-dimethylphenyl)cyclopropanecarboxamide
- N-(4,5-dichloro-2-methylphenyl)cyclopropanecarboxamide
- N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
- N-(4-cyanophenyl)cyclopropanecarboxamide
- N-(2-methyl-3-nitrophenyl)cyclopropanecarboxamide
Comparison:
- Compared to its analogs, N-(3-hydroxyphenyl)cyclopropanecarboxamide is unique due to the presence of the hydroxy group on the phenyl ring. This functional group enhances its reactivity and allows for additional chemical modifications. The hydroxy group also contributes to its potential biological activity by enabling hydrogen bonding interactions with biological targets.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)cyclopropanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-3-1-2-8(6-9)11-10(13)7-4-5-7/h1-3,6-7,12H,4-5H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSAIZDIEYYOBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310164 | |
Record name | N-(3-hydroxyphenyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52041-73-3 | |
Record name | NSC222611 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222611 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-hydroxyphenyl)cyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30310164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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